PROTAC AR Degrader-4 TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C45H68F3N3O11 |

|---|---|

Peso molecular |

884.0 g/mol |

Nombre IUPAC |

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C43H67N3O9.C2HF3O2/c1-28(2)24-36(46-41(51)39(49)35(44)25-29-8-6-5-7-9-29)40(50)45-18-19-52-20-21-53-22-23-54-27-38(48)55-37-13-12-33-32-11-10-30-26-31(47)14-16-42(30,3)34(32)15-17-43(33,37)4;3-2(4,5)1(6)7/h5-9,28,30,32-37,39,49H,10-27,44H2,1-4H3,(H,45,50)(H,46,51);(H,6,7)/t30-,32-,33-,34-,35+,36-,37-,39-,42-,43-;/m0./s1 |

Clave InChI |

URZFPFDMMGLCJC-AFGPOOCPSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C)CC(C(=O)NCCOCCOCCOCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PROTAC AR Degrader-4 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a detailed overview of the mechanism of action of PROTAC AR Degrader-4 TFA, a specific type of PROTAC known as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). This molecule is engineered to selectively target the Androgen Receptor (AR), a key driver in the progression of prostate cancer, for degradation via the ubiquitin-proteasome system. This document outlines the core signaling pathway, presents illustrative quantitative data, details relevant experimental protocols, and provides visualizations of the key processes involved. The trifluoroacetic acid (TFA) salt form of the molecule is primarily utilized to enhance its solubility and stability for experimental use.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound operates as a heterobifunctional molecule, comprising three key components: a ligand that specifically binds to the Androgen Receptor, a ligand that recruits the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The fundamental mechanism involves inducing proximity between the AR and the IAP E3 ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[3]

The process unfolds in a series of steps:

-

Cellular Entry: this compound, being a small molecule, can permeate the cell membrane to reach the cytoplasm and nucleus where the Androgen Receptor resides.

-

Ternary Complex Formation: Once inside the cell, the PROTAC simultaneously binds to the Androgen Receptor and the IAP E3 ligase, forming a transient ternary complex (AR - PROTAC - IAP).[3]

-

Ubiquitination of the Androgen Receptor: The formation of this ternary complex brings the E3 ligase in close proximity to the AR. This proximity allows the IAP E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the AR. This process is repeated to form a polyubiquitin (B1169507) chain.[1]

-

Proteasomal Degradation: The polyubiquitinated Androgen Receptor is then recognized as a substrate for degradation by the 26S proteasome.[1] The proteasome unfolds and proteolytically degrades the AR into small peptides.

-

Catalytic Cycle and PROTAC Recycling: After the degradation of the AR, the this compound is released and can bind to another AR and IAP E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target proteins with a single PROTAC molecule.

It is important to note that while this compound targets the AR for degradation, IAP-based PROTACs, also known as SNIPERs, have generally shown lower potency compared to PROTACs that recruit other E3 ligases like VHL or Cereblon.[4][5]

The Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. The canonical AR signaling pathway is as follows:

-

Ligand Binding: In the absence of androgens (like testosterone (B1683101) and dihydrotestosterone), the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs), which keep it in an inactive state.

-

Conformational Change and Dissociation: The binding of an androgen to the AR's ligand-binding domain induces a conformational change, causing the dissociation of the HSPs.

-

Dimerization and Nuclear Translocation: The activated AR molecules form homodimers and translocate into the nucleus.

-

DNA Binding and Transcriptional Activation: In the nucleus, the AR homodimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes. This binding initiates the transcription of genes that promote cell growth, proliferation, and survival.

This compound disrupts this pathway by eliminating the AR protein, thereby preventing the transcription of these key genes.

Quantitative Data Summary

Due to the limited availability of specific published data for this compound, the following tables present illustrative quantitative data that would be typical for an IAP-based AR degrader. These values are intended for comparative and conceptual purposes.

Table 1: In Vitro Degradation Profile

| Parameter | Cell Line | Value | Description |

| DC50 | LNCaP | ~1-5 µM | Concentration for 50% maximal degradation |

| Dmax | LNCaP | >80% | Maximum percentage of degradation |

| DC50 | VCaP | ~1-10 µM | Concentration for 50% maximal degradation |

| Dmax | VCaP | >75% | Maximum percentage of degradation |

Table 2: Cellular Activity Profile

| Parameter | Cell Line | Value | Description |

| IC50 | LNCaP | ~5-15 µM | Concentration for 50% inhibition of cell viability |

| IC50 | VCaP | ~10-25 µM | Concentration for 50% inhibition of cell viability |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for Androgen Receptor Degradation

This protocol is designed to qualitatively and semi-quantitatively assess the degradation of the Androgen Receptor in prostate cancer cells following treatment with the PROTAC.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Seeding and Treatment:

-

Seed prostate cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 24 hours).

-

Include a vehicle control (DMSO) and a positive control for proteasome-dependent degradation (co-treatment with PROTAC and MG132).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL detection system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the effect of AR degradation on the proliferation and viability of prostate cancer cells.

Materials:

-

Prostate cancer cell lines

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with serial dilutions of this compound.

-

Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours).

-

-

Assay Measurement:

-

For MTT assay: Add MTT reagent, incubate, and then add solubilization solution before reading the absorbance.

-

For CellTiter-Glo® assay: Add the reagent and measure luminescence after a short incubation.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot a dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Action of this compound.

Experimental Workflow Diagram

Caption: Workflow for Characterizing this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

PROTAC AR Degrader-4 TFA: A Technical Overview for Drug Development Professionals

This document provides a comprehensive technical guide on PROTAC AR Degrader-4 TFA, a novel molecule designed for targeted protein degradation. It is intended for researchers, scientists, and professionals in the field of drug development, particularly those focused on oncology and prostate cancer therapeutics.

Introduction: Targeting the Androgen Receptor

The Androgen Receptor (AR) is a ligand-activated transcription factor and a pivotal driver in the progression of prostate cancer.[1][2][3] Therapies aimed at inhibiting AR signaling, such as androgen deprivation therapy and antiandrogen drugs, are the cornerstone of treatment. However, resistance frequently emerges through mechanisms like AR gene amplification, point mutations, or the expression of constitutively active splice variants.[1][4][5]

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein rather than merely inhibiting it.[6] This approach offers a powerful strategy to eliminate the entire protein, potentially overcoming the limitations of traditional inhibitors.

This compound is a specific type of PROTAC known as a "Specific and Nongenetic IAP-dependent Protein Eraser" (SNIPER).[7][8][9][10] It is a heterobifunctional molecule designed to specifically target the Androgen Receptor for degradation by recruiting the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[7][8][11] The trifluoroacetate (B77799) (TFA) salt form of the compound typically enhances its stability and solubility.[12]

Core Components and Mechanism of Action

PROTAC AR Degrader-4 is composed of three essential parts: a ligand that binds to the Androgen Receptor, a distinct ligand that recruits the cIAP1 E3 ubiquitin ligase, and a chemical linker that connects these two components.[7][8][10]

The mechanism of action involves a series of orchestrated steps:

-

Ternary Complex Formation : The molecule's two ligands simultaneously bind to the Androgen Receptor and the cIAP1 E3 ligase, forcing these two proteins into close proximity and forming a ternary complex.[8]

-

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto the AR protein.[6]

-

Proteasomal Degradation : The poly-ubiquitinated AR is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.[6][8] The PROTAC molecule is then released and can act catalytically to degrade multiple AR proteins.

Quantitative Characterization of PROTAC Efficacy

The effectiveness of a PROTAC is measured by several key parameters. While specific quantitative data for this compound is not available in publicly accessible literature, this section defines the critical metrics and presents an illustrative table based on typical values for potent AR degraders.[13][14]

-

DC₅₀ (Half-Maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency.[15]

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achievable with the PROTAC. A higher Dₘₐₓ signifies greater efficacy.[15]

-

IC₅₀ (Half-Maximal Inhibitory Concentration): The concentration of the PROTAC that inhibits a specific biological function (e.g., cell proliferation) by 50%. This metric assesses the functional consequence of protein degradation.

| Parameter | Description | Illustrative Value Range | Cell Line Example |

| DC₅₀ | Concentration for 50% AR degradation | 0.1 - 10 nM | VCaP, LNCaP |

| Dₘₐₓ | Maximum achievable AR degradation | > 90% | VCaP, LNCaP |

| IC₅₀ | Concentration for 50% inhibition of cell viability | 1 - 50 nM | VCaP, LNCaP |

Note: The values presented in this table are illustrative examples for a potent AR PROTAC and are not specific to this compound.

Experimental Protocols

Evaluating the efficacy of this compound requires precise experimental procedures. The following is a generalized protocol for determining the DC₅₀ and Dₘₐₓ in a prostate cancer cell line.

Protocol 4.1: Determination of DC₅₀ and Dₘₐₓ via Western Blotting

1. Cell Culture and Seeding:

- Culture AR-positive prostate cancer cells (e.g., VCaP or LNCaP) in appropriate media supplemented with fetal bovine serum and antibiotics.

- Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

2. Compound Treatment:

- Prepare a serial dilution of this compound in DMSO, and then dilute further in cell culture media to achieve the final desired concentrations (e.g., from 0.1 nM to 1000 nM).

- Include a vehicle control (DMSO) and a positive control if available.

- Remove the old media from the cells and add the media containing the different PROTAC concentrations.

- Incubate the cells for a predetermined period (e.g., 18-24 hours).[14]

3. Cell Lysis and Protein Quantification:

- Wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.

- Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

4. Western Blotting:

- Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer and heat to denature.

- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

- Incubate the membrane with a primary antibody specific for the Androgen Receptor. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Data Analysis:

- Quantify the band intensities for AR and the loading control using densitometry software (e.g., ImageJ).

- Normalize the AR signal to the loading control signal for each sample.

- Calculate the percentage of remaining AR protein for each concentration relative to the vehicle control (set to 100%).

- Plot the percentage of remaining AR protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC₅₀ and Dₘₐₓ values.[15]

A[label="1. Seed Prostate Cancer Cells\n(e.g., VCaP in 6-well plates)"];

B[label="2. Treat with Serial Dilutions\nof this compound"];

C [label="3. Incubate for 18-24 Hours"];

D [label="4. Lyse Cells & Quantify\nTotal Protein (BCA Assay)"];

E [label="5. Western Blot Analysis\n(Primary Ab: Anti-AR, Anti-GAPDH)"];

F [label="6. Densitometry Analysis\n(Normalize AR to GAPDH)"];

G [label="7. Plot Dose-Response Curve\n(% AR Remaining vs. [PROTAC])"];

H [label="8. Calculate DC50 & Dmax\n(Non-linear Regression)"];

A -> B -> C -> D -> E -> F -> G -> H;

}

Relevance to the Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is initiated when androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, causing the AR to dimerize and translocate into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activator proteins and initiating the transcription of genes that drive cell proliferation and survival.[1][4] In castration-resistant prostate cancer, this pathway can be reactivated despite low androgen levels, making the AR protein itself a critical therapeutic target.[3]

By inducing the degradation of the AR protein, this compound removes the central node of this signaling cascade. This approach is advantageous as it can eliminate mutated or overexpressed forms of the AR that may be resistant to conventional antagonists.

Conclusion

This compound is a sophisticated research tool and a potential therapeutic candidate that leverages the SNIPER protein degradation platform. By catalytically inducing the destruction of the Androgen Receptor, it offers a compelling strategy to combat prostate cancer, particularly in drug-resistant settings. The technical protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to effectively characterize and utilize this and similar molecules in the pursuit of novel cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]

- 4. mdpi.com [mdpi.com]

- 5. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. amsbio.com [amsbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound|CAS 0|DC Chemicals [dcchemicals.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to PROTAC AR Degrader-4 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PROTAC AR Degrader-4 TFA, a novel androgen receptor (AR) degrader. Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This compound is a bifunctional molecule that selectively targets the androgen receptor for degradation, offering a promising strategy for the treatment of prostate cancer and other AR-driven diseases. This document details the structure, mechanism of action, and relevant experimental protocols associated with the use and evaluation of this compound.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI in close proximity to the E3 ligase, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This "event-driven" mechanism offers several advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins and overcome resistance mechanisms.

Structure of this compound

This compound is a specific type of PROTAC known as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER). It is comprised of a ligand that binds to the androgen receptor, a linker, and a ligand that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), which possesses E3 ligase activity.[1][2] The trifluoroacetic acid (TFA) salt form of the molecule is often used to enhance solubility and stability.

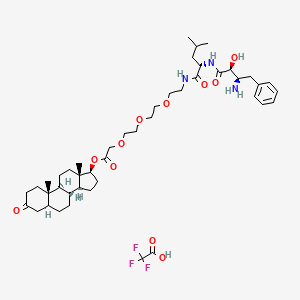

While the precise chemical structure of PROTAC AR Degrader-4 is not publicly available in peer-reviewed literature, its molecular formula is C45H68F3N3O11 and its molecular weight is 884.03 g/mol . Based on the known components of AR-targeting PROTACs and SNIPERs, a plausible representative structure is presented below. This structure is for illustrative purposes and is a hypothetical representation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C45H68F3N3O11 |

| Molecular Weight | 884.03 g/mol |

| Form | Solid |

| Salt Form | Trifluoroacetic Acid (TFA) |

Mechanism of Action and Signaling Pathway

This compound operates through the recruitment of the cIAP1 E3 ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This process effectively reduces the intracellular concentration of the AR protein, thereby inhibiting downstream signaling pathways that are critical for the growth and survival of AR-dependent cancer cells.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This initiates the transcription of target genes that promote cell proliferation and survival.

This compound Mechanism of Action

This compound disrupts the AR signaling pathway by inducing the degradation of the AR protein. The bifunctional nature of the molecule allows it to form a ternary complex between the AR and the cIAP1 E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the AR, marking it for destruction by the proteasome.

Quantitative Data

As of the latest available information, specific quantitative data such as the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for this compound are not publicly available in peer-reviewed literature. This information is likely proprietary to the commercial suppliers. For reference, potent AR PROTACs in the literature have been reported with DC50 values in the low nanomolar range and Dmax values exceeding 90%.

Table 2: Representative Quantitative Data for a High-Potency AR PROTAC (Hypothetical)

| Parameter | Cell Line | Value |

| DC50 | VCaP | 1.5 nM |

| Dmax | VCaP | >95% |

| IC50 (Cell Viability) | LNCaP | 10 nM |

Note: The data in this table is for illustrative purposes only and does not represent actual data for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

Androgen Receptor Degradation Assay via Western Blot

This protocol outlines the steps to quantify the degradation of the androgen receptor in a cell line (e.g., VCaP or LNCaP) following treatment with this compound.

Materials:

-

Prostate cancer cell lines (VCaP, LNCaP)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Androgen Receptor

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the AR signal to the loading control.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of prostate cancer cells.

Materials:

-

Prostate cancer cell lines

-

96-well plates

-

Cell culture medium

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for a specified period (e.g., 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound represents a promising tool for the targeted degradation of the androgen receptor. Its mechanism of action, which leverages the cell's own ubiquitin-proteasome system, offers a novel approach to overcoming the limitations of traditional AR inhibitors. The experimental protocols provided in this guide will enable researchers to effectively evaluate the efficacy of this and other AR-targeting PROTACs in relevant preclinical models. Further investigation into the specific in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully assess its therapeutic potential.

References

In-Depth Technical Guide: PROTAC AR Degrader-4 TFA E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide focuses on PROTAC AR Degrader-4 TFA, a specific type of PROTAC known as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER). This document details its mechanism of action, the recruitment of the cIAP1 E3 ubiquitin ligase, and provides representative experimental protocols and data relevant to its characterization. The information herein is intended to provide a comprehensive technical overview for researchers in the field of targeted protein degradation and drug discovery.

Introduction to this compound

This compound is a heterobifunctional molecule designed to target the Androgen Receptor (AR) for degradation. The Androgen Receptor is a key driver of prostate cancer, and its targeted degradation presents a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC). This compound consists of three key components: a ligand that binds to the Androgen Receptor, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

E3 Ligase Recruitment and Mechanism of Action

This compound functions as a SNIPER by recruiting the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), which is an E3 ubiquitin ligase.[1][2][3] The recruitment of cIAP1 is a critical step in the degradation of the Androgen Receptor.

The mechanism of action can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to the Androgen Receptor and the cIAP1 E3 ligase, forming a ternary complex (AR-PROTAC-cIAP1).

-

Ubiquitination: Within this proximity-induced complex, cIAP1 facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the Androgen Receptor, leading to its polyubiquitination.

-

Proteasomal Degradation: The polyubiquitinated Androgen Receptor is then recognized by the 26S proteasome, which leads to its subsequent degradation, thereby reducing the total cellular levels of the AR protein.

dot

Caption: Signaling pathway of cIAP1-mediated AR degradation by this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available in the reviewed literature, the following table presents representative data for other IAP-based PROTACs targeting different proteins to provide a context for expected efficacy.

| Parameter | Description | Representative Value Range |

| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 10 nM - 1 µM |

| Dmax | The maximum percentage of target protein degradation achieved. | > 80% |

| Binding Affinity (Kd to AR) | The equilibrium dissociation constant for the binding of the PROTAC to the Androgen Receptor. | 10 - 500 nM |

| Binding Affinity (Kd to cIAP1) | The equilibrium dissociation constant for the binding of the PROTAC to the cIAP1 E3 ligase. | 10 nM - 10 µM |

Note: The values presented are representative for the class of IAP-based PROTACs and may not reflect the actual performance of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize AR-degrading PROTACs.

Western Blot Analysis for Androgen Receptor Degradation

This protocol is used to quantify the reduction in AR protein levels following treatment with the PROTAC.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-AR, anti-GAPDH, or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein samples, denature, and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize AR levels to the loading control (GAPDH or β-actin).

dot

Caption: Experimental workflow for Western Blot analysis of AR degradation.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein.

Materials:

-

Recombinant human AR protein

-

Recombinant human cIAP1 E3 ligase

-

Recombinant E1 and E2 enzymes

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

This compound

-

Anti-AR antibody

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, cIAP1, and AR protein.

-

Treatment: Add this compound or DMSO to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by Western blot using anti-AR and anti-ubiquitin antibodies to detect polyubiquitinated AR.

Ternary Complex Formation Assay

This assay demonstrates the formation of the AR-PROTAC-cIAP1 complex. Techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can be used.

General Principle (SPR):

-

Immobilize either recombinant AR or cIAP1 onto an SPR sensor chip.

-

Flow the PROTAC over the chip to measure its binding to the immobilized protein.

-

In the presence of a saturating concentration of the PROTAC, flow the third component (either cIAP1 or AR) over the chip to measure the formation of the ternary complex.

-

Analyze the sensorgrams to determine the kinetics and affinity of the interactions.

Conclusion

This compound represents a targeted approach to eliminate the Androgen Receptor by recruiting the cIAP1 E3 ligase. This technical guide provides a foundational understanding of its mechanism and the experimental approaches required for its characterization. While specific performance data for this molecule is not widely published, the provided protocols and representative data for the SNIPER class of PROTACs offer a solid framework for researchers to evaluate this and similar molecules. The continued development of AR degraders holds significant promise for the treatment of prostate cancer and overcoming resistance to current therapies.

References

An In-depth Technical Guide to cIAP1-Based SNIPERs for Androgen Receptor Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a pivotal driver in the progression of prostate cancer, making it a critical therapeutic target. Traditional therapies often involve androgen deprivation or AR antagonists. However, resistance mechanisms, such as AR gene amplification and mutation, frequently emerge. A novel and promising strategy to overcome this resistance is the targeted degradation of the AR protein itself. This guide focuses on a specific class of protein degraders known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) that are designed to eliminate the AR protein by co-opting the cellular ubiquitin-proteasome system.

SNIPERs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (in this case, the Androgen Receptor), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This guide specifically details SNIPERs that utilize ligands for the cellular inhibitor of apoptosis protein 1 (cIAP1), a RING-type E3 ubiquitin ligase. These cIAP1-based SNIPERs induce the formation of a ternary complex between AR and cIAP1, leading to the ubiquitination and subsequent proteasomal degradation of AR. A unique feature of this class of degraders is their ability to often induce the simultaneous degradation of cIAP1 itself, which can have synergistic apoptotic effects in cancer cells.

Mechanism of Action

The mechanism of action of cIAP1-based SNIPERs for AR degradation is a multi-step process within the cell that ultimately leads to the destruction of the AR protein.

-

Ternary Complex Formation: The SNIPER molecule, with its two distinct ligands, acts as a molecular bridge. One end binds to the Androgen Receptor, while the other end binds to the cIAP1 E3 ubiquitin ligase. This brings the AR and cIAP1 into close proximity, forming a ternary complex (AR-SNIPER-cIAP1).

-

Polyubiquitination of the Androgen Receptor: Once the ternary complex is formed, cIAP1, functioning as an E3 ligase, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the AR protein. This process is repeated to form a polyubiquitin (B1169507) chain on the AR.

-

Proteasomal Degradation: The polyubiquitinated AR is now recognized as a substrate for degradation by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and cleaves the AR into small peptides, effectively eliminating it from the cell.

-

cIAP1 Autoubiquitination and Degradation: A notable characteristic of SNIPERs that recruit IAP E3 ligases is the induction of autoubiquitination and subsequent degradation of cIAP1 itself. This is triggered by the binding of the IAP antagonist moiety of the SNIPER to cIAP1.[1]

The following diagram illustrates this signaling pathway:

Caption: Mechanism of cIAP1-based SNIPER-mediated AR degradation.

Quantitative Data Presentation

The efficacy of cIAP1-based SNIPERs in degrading the Androgen Receptor is typically quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell proliferation. While specific DC50 and IC50 values for many cIAP1-based AR SNIPERs are proprietary or not widely published, the available data indicates their potential. For instance, SNIPER-1 has been shown to effectively degrade AR at a concentration of 3 µM in androgen-dependent prostate cancer cells.[2] Other reports suggest that compounds like SNIPER-13 and SNIPER(AR)-51 demonstrate AR degradation activity at micromolar concentrations.

For context, the table below includes data for various SNIPER molecules, including those targeting AR and other proteins, to illustrate the range of potencies that have been achieved with this technology.

| SNIPER Compound | Target Protein | Cell Line | Quantitative Data (Concentration) | Reference |

| SNIPER-1 | AR | Androgen-dependent PC cells | Effective degradation at 3 µM | [2] |

| SNIPER(AR)-51 | AR | Prostate cancer cells | Activity at micromolar concentrations | |

| SNIPER-13 | AR | Prostate cancer cells | Activity at micromolar concentrations | |

| SNIPER-5 | BCR-ABL | K562 | Max knockdown at ~100 nM | [2] |

| SNIPER-7 | BRD4 | Not Specified | Optimal degradation at 0.1 µM | [2] |

| SNIPER-12 | BTK | THP-1 | DC50 = 182 ± 57 nM | [2] |

| SNIPER-19/20 | CDK4/6 | MM.1S | Dmax > 77% at 0.1 µM | [2] |

Experimental Protocols

The characterization of cIAP1-based SNIPERs for AR degradation involves a series of key in vitro experiments to determine their efficacy, mechanism of action, and cellular effects. Below are detailed methodologies for these essential assays.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a novel cIAP1-based SNIPER targeting AR.

Caption: General experimental workflow for SNIPER evaluation.

Western Blot for AR Degradation

Objective: To quantify the dose-dependent degradation of AR protein levels in prostate cancer cells following treatment with a SNIPER compound.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

-

Cell culture medium and supplements

-

SNIPER compound and vehicle control (e.g., DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-AR, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment:

-

Seed prostate cancer cells in 6-well plates and allow them to adhere and reach 60-70% confluency.

-

Treat the cells with increasing concentrations of the SNIPER compound (e.g., 0.1 nM to 10 µM) or vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the AR band intensity to the loading control.

-

Calculate the percentage of AR degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the log of the SNIPER concentration to determine the DC50 value.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the physical interaction between AR, the SNIPER, and cIAP1, confirming the formation of the ternary complex.

Materials:

-

Prostate cancer cells

-

SNIPER compound, vehicle control, and proteasome inhibitor (e.g., MG132)

-

IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-AR)

-

Protein A/G agarose (B213101) beads

-

Primary antibodies for Western blotting (anti-AR, anti-cIAP1)

-

IgG control antibody

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the SNIPER compound (at an effective degradation concentration) or vehicle control. Include a condition with a proteasome inhibitor (MG132) to stabilize the ubiquitinated complex.

-

Lyse the cells using a non-denaturing IP lysis buffer.

-

Quantify the protein concentration of the lysates.

-

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with Protein A/G beads and an IgG control antibody for 1 hour at 4°C.

-

Centrifuge to pellet the beads and collect the supernatant.

-

Add the anti-AR antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold IP lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

-

-

Western Blot Analysis:

-

Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against both AR (to confirm successful pulldown) and cIAP1 (to detect the co-immunoprecipitated protein).

-

A band for cIAP1 in the AR-immunoprecipitated sample from SNIPER-treated cells will confirm the formation of the ternary complex.

-

Cell Viability/Proliferation Assay (e.g., MTT Assay)

Objective: To determine the effect of the AR-degrading SNIPER on the viability and proliferation of prostate cancer cells and to calculate the IC50 value.

Materials:

-

Prostate cancer cell lines

-

96-well cell culture plates

-

SNIPER compound and vehicle control

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed prostate cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the SNIPER compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the SNIPER concentration and use a non-linear regression model to determine the IC50 value.

-

Caspase Activation/Apoptosis Assay

Objective: To assess whether the SNIPER-induced AR degradation leads to the induction of apoptosis.

Materials:

-

Prostate cancer cells

-

SNIPER compound and vehicle control

-

Caspase-Glo® 3/7 Assay System (or similar colorimetric/fluorometric caspase activity kit)

-

White-walled 96-well plates (for luminescent assays)

-

Luminometer or fluorometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate and treat with the SNIPER compound at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 24-48 hours).

-

-

Caspase Activity Measurement:

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Normalize the luminescent signal to the number of cells if necessary (can be done in a parallel plate).

-

Compare the caspase activity in treated cells to that in vehicle-treated control cells to determine the fold-increase in apoptosis.

-

References

An In-depth Technical Guide to Androgen Receptor Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a pivotal driver in the progression of prostate cancer. Traditional therapies have focused on inhibiting AR signaling through androgen deprivation or receptor antagonism. However, the emergence of resistance mechanisms, such as AR gene amplification, mutations, and the expression of splice variants, necessitates the development of novel therapeutic strategies. Targeted Protein Degradation (TPD) has emerged as a powerful modality to overcome these challenges by eliminating the AR protein entirely, rather than merely inhibiting its function. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data related to the targeted degradation of the Androgen Receptor.

The primary technologies at the forefront of AR degradation are Proteolysis Targeting Chimeras (PROTACs) and molecular glues. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Molecular glues are smaller molecules that induce a conformational change in an E3 ligase, enabling it to recognize and ubiquitinate a neo-substrate, in this case, the Androgen Receptor.[2] This guide will delve into the mechanisms of these technologies, provide detailed protocols for their evaluation, and present a quantitative analysis of their efficacy.

Core Concepts and Mechanisms of Action

The ubiquitin-proteasome system (UPS) is the cell's natural machinery for degrading unwanted or damaged proteins.[3] Targeted protein degradation technologies hijack this system to selectively eliminate proteins of interest.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules composed of three key components: a ligand that binds to the target protein (the Androgen Receptor), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN), von Hippel-Lindau (VHL), or Mouse double minute 2 homolog (MDM2)), and a linker that connects the two ligands.[1] The binding of a PROTAC to both the AR and an E3 ligase brings them into close proximity, forming a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the AR, leading to its polyubiquitination. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[5]

Molecular Glues

Molecular glues are small molecules that induce an interaction between a protein and an E3 ligase that would not normally occur.[2] In the context of AR degradation, a molecular glue can bind to an E3 ligase, altering its surface to create a binding site for the AR. This induced proximity results in the ubiquitination and subsequent proteasomal degradation of the AR.[6] An example of a molecular glue that degrades the AR is VNPP433-3β, which has been shown to induce proximity between the AR and the MDM2 E3 ligase.[6][7]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The classical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm.[8] This binding event causes the dissociation of heat shock proteins (HSPs), leading to AR dimerization and translocation to the nucleus.[4][8] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell growth and survival.[8] Non-classical pathways can also activate AR signaling through growth factor-mediated phosphorylation and other mechanisms.[9]

Caption: Canonical Androgen Receptor signaling pathway.

Mechanism of PROTAC-mediated AR Degradation

The workflow for PROTAC-mediated degradation of the Androgen Receptor involves the PROTAC molecule acting as a bridge between the AR and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of AR and its subsequent degradation by the proteasome, thereby inhibiting downstream signaling.

Caption: Mechanism of PROTAC-induced AR degradation.

Experimental Workflow for Evaluating AR Degraders

A typical workflow for the preclinical evaluation of an AR degrader involves a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action. This starts with in vitro assays to measure AR degradation and its effect on cell viability, followed by in vivo studies in animal models to evaluate anti-tumor activity.

Caption: Preclinical evaluation workflow for AR degraders.

Quantitative Data Presentation

The efficacy of AR degraders is typically quantified by several key parameters: DC50 (the concentration at which 50% of the target protein is degraded), Dmax (the maximum percentage of protein degradation), and IC50 (the concentration at which 50% of cell growth is inhibited).

Table 1: In Vitro Efficacy of AR-Targeting PROTACs

| PROTAC | Cell Line | E3 Ligase | DC50 (nM) | Dmax (%) | IC50 (nM) |

| ARV-110 | VCaP | Cereblon | <1 | >95 | - |

| LNCaP | Cereblon | <1 | - | - | |

| ARD-61 | LNCaP | VHL | 0.86 | >95 | 1.8 |

| VCaP | VHL | 0.76 | >95 | 9.0 | |

| 22Rv1 | VHL | 10.4 | >95 | - | |

| ARD-266 | LNCaP | VHL | 0.2-1 | >95 | - |

| VCaP | VHL | 0.2-1 | >95 | - | |

| 22Rv1 | VHL | 0.2-1 | >95 | - | |

| ARCC-4 | VCaP | VHL | - | >98 (at 100 nM) | - |

| LNCaP | VHL | - | ~90 (at 100 nM) | - | |

| ARD-2051 | LNCaP | Cereblon | 0.6 | >90 | - |

| VCaP | Cereblon | 0.6 | >90 | - | |

| AZ'3137 | LNCaP | Cereblon | 22 | - | 74 |

| LNCaP (L702H) | Cereblon | 92 | - | - |

Data compiled from multiple sources.[1][10][11][12][13][14][15]

Table 2: In Vitro Efficacy of AR-Targeting Molecular Glues

| Molecular Glue | Cell Line | E3 Ligase | Degradation | GI50 (µM) |

| VNPP433-3β | LNCaP | MDM2 | Dose-dependent | 0.2 |

| C42B | MDM2 | Dose-dependent | 0.3 | |

| CWR22Rv1 | MDM2 | Dose-dependent | 0.31 |

Data compiled from multiple sources.[7][15][16]

Table 3: In Vivo Efficacy of Selected AR Degraders

| Compound | Model | Dosing | Outcome |

| ARV-110 | VCaP Xenograft | Oral | Tumor growth inhibition |

| ARD-61 | MDA-MB-453 Xenograft | Intraperitoneal | Tumor growth inhibition |

| VNPP433-3β | CWR22Rv1 Xenograft | Oral (20 mg/kg) | 83.8% Tumor growth inhibition |

| ARD-2051 | VCaP Xenograft | Oral (30 mg/kg) | 80% Tumor growth inhibition |

Data compiled from multiple sources.[6][9][13][16]

Experimental Protocols

Western Blot Analysis for Androgen Receptor Degradation

This protocol is used to quantify the levels of androgen receptor protein within cells following treatment with a degrader molecule.

1. Cell Culture and Treatment:

-

Seed prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) in 6-well plates and culture in appropriate media until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of the AR degrader or a vehicle control (e.g., DMSO) for a specified time period (e.g., 6, 12, or 24 hours).

2. Protein Extraction:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

3. Protein Quantification:

-

Determine the protein concentration of each sample using a Bradford or BCA protein assay.

4. SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the Androgen Receptor (e.g., rabbit anti-AR antibody) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the AR protein levels to a loading control (e.g., GAPDH or β-actin) to determine the relative amount of AR degradation.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This protocol is used to measure the mRNA levels of AR target genes to assess the downstream effects of AR degradation.

1. Cell Culture and Treatment:

-

Follow the same procedure as for the Western Blot protocol.

2. RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

3. qPCR Reaction:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., KLK3 (PSA), TMPRSS2, FKBP5), and a SYBR Green master mix.

-

Perform the qPCR using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH or ACTB).

Primer Sequences for Human AR Target Genes:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| KLK3 (PSA) | AGGACCTGACCAGGAGCAGC | GCTTGTCACATGGTCAGGGTT |

| TMPRSS2 | CCTCTGAACGGGGAGAGCAT | GGGACGCCAGCATTTGTTCT |

| FKBP5 | TGGAGGAGAACGAGGTGCTG | CCTTGTCGTACTCCCCAGGT |

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Seeding:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of the AR degrader. Include a vehicle-only control.

3. Incubation:

-

Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

4. Addition of MTT Reagent:

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data on a dose-response curve.

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an AR degrader in a mouse xenograft model.

1. Cell Implantation:

-

Subcutaneously inject prostate cancer cells (e.g., VCaP or LNCaP) mixed with Matrigel into the flank of male immunodeficient mice (e.g., SCID or nude mice).

2. Tumor Growth and Treatment Initiation:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

3. Drug Administration:

-

Administer the AR degrader via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The vehicle for oral administration of compounds like ARV-110 can be a solution of 0.5% methylcellulose (B11928114) and 0.05% Tween 80 in water.[17][18] For intraperitoneal injection of compounds like ARD-61, a formulation in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline can be used.[9][19]

4. Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm AR degradation).

5. Data Analysis:

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion

Targeted degradation of the Androgen Receptor represents a promising therapeutic strategy for the treatment of prostate cancer, particularly in the context of resistance to conventional therapies. PROTACs and molecular glues offer distinct yet powerful approaches to eliminate the AR protein, thereby abrogating its signaling and inhibiting tumor growth. This technical guide has provided an in-depth overview of the mechanisms, experimental protocols, and quantitative data associated with this innovative field. The continued development and optimization of AR degraders hold the potential to significantly improve clinical outcomes for patients with advanced prostate cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Targeted Degradation of Androgen Receptor by VNPP433-3β in Castration-Resistant Prostate Cancer Cells Implicates Interaction with E3 Ligase MDM2 Resulting in Ubiquitin-Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. urotoday.com [urotoday.com]

- 14. researchgate.net [researchgate.net]

- 15. Galeterone and The Next Generation Galeterone Analogs, VNPP414 and VNPP433-3β Exert Potent Therapeutic Effects in Castration-/Drug-Resistant Prostate Cancer Preclinical Models In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

The Dawn of a New Era in Androgen Receptor Degradation: A Technical Guide to the Discovery and Synthesis of Novel AR PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Resistance in Androgen-Driven Malignancies

The androgen receptor (AR) is a critical driver in the progression of prostate cancer, a leading cause of cancer-related mortality in men. While androgen deprivation therapies and AR antagonists have been foundational in treatment, the emergence of resistance, often through AR mutations, amplification, or the expression of splice variants, presents a significant clinical challenge.[1][2] Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a distinct mechanism of action to combat this resistance. Unlike traditional inhibitors that merely block protein function, PROTACs are engineered to eliminate the target protein from the cell entirely.[3]

This technical guide provides an in-depth overview of the discovery and synthesis of novel AR-targeting PROTACs. It details the core components of AR PROTAC design, summarizes key efficacy data, provides comprehensive experimental protocols for their evaluation, and visualizes the intricate signaling pathways and discovery workflows.

Core Principles of AR PROTAC Design

AR PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the androgen receptor, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] This tripartite structure facilitates the formation of a ternary complex between the AR, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[4]

-

AR Ligands: The choice of AR ligand is crucial for targeting specificity. Ligands have been developed to bind to different domains of the AR, including the ligand-binding domain (LBD), the N-terminal domain (NTD), and the DNA-binding domain (DBD). Targeting the LBD with antagonists like enzalutamide (B1683756) or bicalutamide (B1683754) is a common strategy.[5][6]

-

E3 Ligase Ligands: The majority of clinically advanced AR PROTACs utilize ligands for the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases.[4][7] The selection of the E3 ligase and its corresponding ligand can significantly impact the degradation efficiency and pharmacokinetic properties of the PROTAC.

-

Linker: The linker is not merely a spacer but plays a critical role in optimizing the formation of a productive ternary complex. Linker length, composition, and attachment points are key parameters that are systematically varied to enhance degradation potency and selectivity.[8]

Quantitative Analysis of Novel AR PROTAC Efficacy

The efficacy of AR PROTACs is primarily evaluated by their ability to induce AR degradation, quantified by the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation), and their anti-proliferative activity in cancer cell lines, measured by the IC50. The following tables summarize the performance of several notable AR PROTACs.

| PROTAC | AR Ligand Type | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |

| ARV-110 (Bavdegalutamide) | LBD Antagonist | Cereblon (CRBN) | VCaP | ~1 | >95 | - | [9][10] |

| LNCaP | ~1 | >95 | - | [9] | |||

| ARV-766 | LBD Antagonist | Cereblon (CRBN) | VCaP (WT) | <1 | >90 | - | [11] |

| ARD-266 | LBD Antagonist | Von Hippel-Lindau (VHL) | LNCaP | 0.2-1 | >95 | - | [12][13] |

| VCaP | 0.2-1 | >95 | - | [12][13] | |||

| 22Rv1 | 0.2-1 | >95 | - | [12][13] | |||

| ARD-2585 | LBD Antagonist | Cereblon (CRBN) | VCaP | ≤0.1 | - | 1.5 | [14] |

| LNCaP | ≤0.1 | - | 16.2 | [14] | |||

| ARD-2051 | LBD Antagonist | Cereblon (CRBN) | LNCaP | 0.6 | >90 | - | [15][16] |

| VCaP | 0.6 | >90 | - | [15][16] | |||

| ARCC-4 | Enzalutamide-based | Von Hippel-Lindau (VHL) | VCaP | 5 | 98 | - | [5] |

| Degrader 10 | Enzalutamide-based | - | LNCaP | 10 | 33 | - | [17] |

| PAP508 | RU-59063-based | Cereblon (CRBN) | - | - | - | - | [18] |

| Degrader 9 | - | - | LNCaP | 5200 | - | - | [17] |

Experimental Protocols

Western Blotting for AR Degradation

This protocol details the quantification of AR protein levels in cell lysates following PROTAC treatment.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

-

Complete cell culture medium

-

AR PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-AR and a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against AR and a loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the AR band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.

Determination of DC50 and Dmax

This protocol describes the method to determine the potency and efficacy of an AR PROTAC.

Procedure:

-

Perform the Western Blotting for AR Degradation protocol using a serial dilution of the PROTAC.

-

Data Analysis:

-

Quantify the normalized AR protein levels for each PROTAC concentration.

-

Plot the percentage of remaining AR protein against the logarithm of the PROTAC concentration.

-

Fit the data to a four-parameter logistic (4PL) dose-response curve using appropriate software (e.g., GraphPad Prism).

-

The DC50 is the concentration at which 50% of the protein is degraded.

-

The Dmax is calculated as 100% minus the bottom plateau of the curve.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of the PROTAC to AR within the cellular environment.

Materials:

-

Intact cells expressing AR

-

AR PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

PBS

-

Lysis buffer

-

Equipment for Western Blotting

Procedure:

-

Cell Treatment: Treat cells with the PROTAC at a desired concentration or vehicle control and incubate for 1-2 hours.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point in a thermal cycler. Heat the samples to a range of temperatures for a set time (e.g., 3 minutes), followed by cooling.

-

Cell Lysis: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

-

Western Blot Analysis: Analyze the soluble fractions by Western Blotting for AR as described in Protocol 1.

-

Data Analysis: Quantify the AR band intensities at each temperature and normalize to the non-heated control. Plot the percentage of soluble AR against temperature to generate melt curves. A shift in the melting temperature in the presence of the PROTAC indicates target engagement.

Visualization of Key Pathways and Workflows

Androgen Receptor Signaling Pathway and PROTAC Intervention

The following diagram illustrates the canonical AR signaling pathway and the point of intervention by AR PROTACs.

Caption: AR signaling pathway and the mechanism of AR degradation by PROTACs.

Experimental Workflow for AR PROTAC Discovery and Validation

This diagram outlines the logical progression of experiments in the development of a novel AR PROTAC.

Caption: A typical experimental workflow for the discovery and validation of AR PROTACs.

Synthesis of Novel AR PROTACs

The synthesis of AR PROTACs typically involves multi-step organic chemistry procedures. A common strategy is the convergent synthesis where the AR ligand, the E3 ligase ligand, and the linker are synthesized separately and then coupled in the final steps. For example, in the synthesis of VHL-based PROTACs, a VHL ligand with a reactive handle is coupled to a linker, which is then conjugated to an AR ligand.[19] The synthesis of enzalutamide-based PROTACs often involves modifying the enzalutamide structure to incorporate a linker attachment point, followed by coupling with an E3 ligase ligand-linker moiety.[5][6]

General Synthetic Strategy for a VHL-based AR PROTAC:

-

Synthesis of the VHL Ligand: A common VHL ligand core is synthesized with a functional group (e.g., a carboxylic acid or an amine) for linker attachment.

-

Synthesis of the Linker: A bifunctional linker is prepared with complementary reactive groups to connect to both the VHL ligand and the AR ligand.

-

Synthesis of the AR Ligand: An appropriate AR ligand is synthesized or modified to possess a suitable functional group for conjugation.

-